molecular formula C12H9F5N2O3 B2769867 ethyl 2-[(Z)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoate CAS No. 860785-80-4

ethyl 2-[(Z)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoate

Cat. No.: B2769867
CAS No.: 860785-80-4
M. Wt: 324.207
InChI Key: GTMUFKKJGIGKHO-OCKHKDLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(Z)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoate is a synthetic organic compound characterized by the presence of difluorophenyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(Z)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoate typically involves the reaction of 3,4-difluoroaniline with ethyl acetoacetate. The process begins with the diazotization of 3,4-difluoroaniline, followed by treatment with ethyl acetoacetate to form an intermediate. This intermediate is then reacted with hydrazine hydrate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(Z)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoate can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazono group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl 2-[(Z)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoate has several scientific research applications:

    Medicinal Chemistry: The compound’s structure makes it a potential candidate for developing new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique chemical properties may be useful in the development of new materials with specific functionalities.

    Biological Studies: The compound can be used in studies investigating the biological activity of difluorophenyl and trifluoromethyl-containing compounds.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of ethyl 2-[(Z)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoate involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds with target proteins, potentially inhibiting their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-[(Z)-2-(2,4-difluorophenyl)hydrazono]-4,4,4-trifluoro-3-oxobutanoate is unique due to the combination of its hydrazono and trifluoromethyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for further research and development .

Properties

IUPAC Name

ethyl (Z)-2-[(2,4-difluorophenyl)diazenyl]-4,4,4-trifluoro-3-hydroxybut-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F5N2O3/c1-2-22-11(21)9(10(20)12(15,16)17)19-18-8-4-3-6(13)5-7(8)14/h3-5,20H,2H2,1H3/b10-9-,19-18?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWKWBLDGBLPJD-NBFCZWCFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(C(F)(F)F)O)N=NC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(\C(F)(F)F)/O)/N=NC1=C(C=C(C=C1)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F5N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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